molecular formula C12H6Cl4O2S B103059 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene CAS No. 16485-36-2

1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene

Cat. No. B103059
CAS RN: 16485-36-2
M. Wt: 356 g/mol
InChI Key: CZNPEAXFCSYHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene (TCSB) is a chemical compound that has been widely used in scientific research for its unique properties. TCSB is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes. In

Mechanism Of Action

1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in bicarbonate and H+ production, which can affect many physiological processes.

Biochemical And Physiological Effects

The inhibition of carbonic anhydrase by 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene can lead to several biochemical and physiological effects. For example, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been shown to inhibit the growth of cancer cells by reducing their ability to produce bicarbonate ions, which are essential for their survival. Additionally, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been used to lower intraocular pressure in patients with glaucoma by reducing the production of aqueous humor.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene in lab experiments is its specificity for carbonic anhydrase. This specificity allows researchers to selectively inhibit this enzyme without affecting other physiological processes. However, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene. Some possible areas of investigation include the development of new 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene analogs with improved properties, the study of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's effects on other physiological processes, and the exploration of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's potential as a therapeutic agent for various diseases.
In conclusion, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene is a unique chemical compound that has been widely used in scientific research for its ability to inhibit carbonic anhydrase. 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's specificity for this enzyme makes it a valuable tool for studying various physiological processes. While 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has some limitations, its potential for future research is vast.

Synthesis Methods

The synthesis of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,4,5-trichlorobenzoic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene in its pure form.

Scientific Research Applications

1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been extensively used in scientific research for its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and H+. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene can affect these processes and has been used in various studies related to cancer, glaucoma, and osteoporosis.

properties

CAS RN

16485-36-2

Product Name

1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene

Molecular Formula

C12H6Cl4O2S

Molecular Weight

356 g/mol

IUPAC Name

1,2,3-trichloro-5-(4-chlorophenyl)sulfonylbenzene

InChI

InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)9-5-10(14)12(16)11(15)6-9/h1-6H

InChI Key

CZNPEAXFCSYHTD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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